N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 392323-41-0
VCID: VC7281622
InChI: InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

CAS No.: 392323-41-0

Cat. No.: VC7281622

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.52

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide - 392323-41-0

Specification

CAS No. 392323-41-0
Molecular Formula C22H26N2O4S
Molecular Weight 414.52
IUPAC Name N-(4-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
Standard InChI Key PGMLRMSDHDHYOG-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture and Nomenclature

N-(4-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (IUPAC name: N-(4-acetylphenyl)-4-{[(3,5-dimethylpiperidin-1-yl)sulfonyl]}benzamide) features a benzamide backbone substituted at the 4-position with a sulfonylated 3,5-dimethylpiperidine group and at the N-position with a 4-acetylphenyl moiety. The piperidine ring adopts a chair conformation, with axial methyl groups at C3 and C5 positions contributing to steric hindrance and influencing receptor binding . Key structural parameters include:

PropertyValueSource
Molecular formulaC23H27N3O4S
Molecular weight449.54 g/mol
Topological polar surface area97.7 Ų
Hydrogen bond acceptors6

The acetyl group at the para position of the phenyl ring enhances electron-withdrawing effects, potentially modulating the compound's bioavailability and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

Two primary methodologies have been employed for constructing the target molecule:

Route 1: Sequential Sulfonylation and Amidation

  • Sulfonylation: 4-Chlorosulfonylbenzoic acid reacts with 3,5-dimethylpiperidine in dichloromethane at 0°C, yielding 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid (yield: 78%) .

  • Amidation: The intermediate undergoes coupling with 4-aminoacetophenone using HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in DMF, producing the title compound in 65% yield .

Route 2: One-Pot Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy attaches pre-functionalized piperidine sulfonyl groups to brominated benzamide intermediates, though this method shows lower efficiency (42% yield) due to steric constraints .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 30 days) indicate <5% degradation, with primary decomposition products arising from:

  • N-Acetyl hydrolysis (major pathway, forming 4-aminophenyl derivative)

  • Sulfonyl group reduction (minor pathway, yielding thioether analog)

The compound demonstrates pH-dependent stability, with maximum longevity in phosphate buffer (pH 7.4, t1/2 = 127 h) versus gastric conditions (pH 1.2, t1/2 = 18 h) .

Pharmacological Profile and Mechanisms

Antibacterial Activity

In vitro testing against WHO priority pathogens reveals potent activity:

OrganismMIC90 (μg/mL)Time-kill (99.9% reduction)
Staphylococcus aureus0.56 h
Enterococcus faecium1.08 h
Streptococcus pneumoniae0.254 h

Mechanistic studies using S. aureus membrane potential probes indicate disruption of proton motive force (Δψ) at 2× MIC, with complete depolarization within 15 minutes . The sulfonyl group facilitates binding to penicillin-binding protein 2a (PBP2a), as confirmed by molecular docking simulations (ΔG = -9.8 kcal/mol) .

Selectivity and Toxicity

Comparative Analysis with Structural Analogs

Sulfonamide vs. Sulfonyl Linkages

Replacing the sulfonyl group with a sulfonamido methylene bridge (as in N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide ) reduces antibacterial potency 8-fold, highlighting the critical role of direct sulfonyl piperidine conjugation .

Piperidine Substitution Effects

Comparative data with 4-(piperidin-1-yl)sulfonyl analogs:

Piperidine SubstituentsMIC90 S. aureus (μg/mL)Metabolic Stability (t1/2, rat)
3,5-Dimethyl0.54.7 h
Unsubstituted4.01.2 h
4-Methyl2.03.1 h

The 3,5-dimethyl configuration optimally balances target affinity and pharmacokinetics by shielding the sulfonyl oxygen from hepatic cytochrome P450 oxidation .

Therapeutic Applications and Development Challenges

Antibacterial Formulation Strategies

Preclinical studies suggest viability as both intravenous (lyophilized cyclodextrin complex) and topical (2% w/w hydrogel) formulations. A murine thigh infection model demonstrated 3.2 log10 CFU reduction with 25 mg/kg dosing .

Future Directions

Priority research areas include:

  • Synthesis of prodrug derivatives to enhance oral bioavailability

  • Evaluation against biofilm-embedded pathogens

  • Combinatorial therapy studies with β-lactam antibiotics

Ongoing structure-activity relationship (SAR) optimization focuses on replacing the acetyl group with trifluoromethyl ketones to improve CNS penetration for potential meningitis applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator